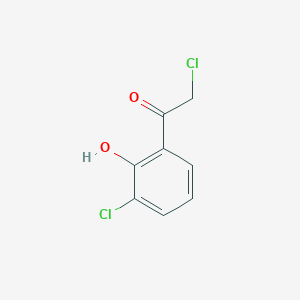
2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- (9CI) is a chlorinated acetophenone derivative. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it an α-haloketone. It is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- typically involves the chlorination of 3-hydroxyacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .
Types of Reactions:
Oxidation: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl and chlorine groups enable the compound to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Comparison: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- is unique due to the presence of two chlorine atoms and a hydroxyl group on the phenyl ring. This structural feature enhances its reactivity compared to similar compounds with fewer substituents. The additional chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and oxidation reactions .
Properties
CAS No. |
75717-49-6 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI Key |
QPLQGGLQKVIQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
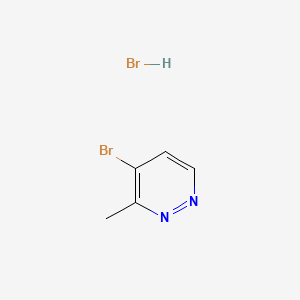
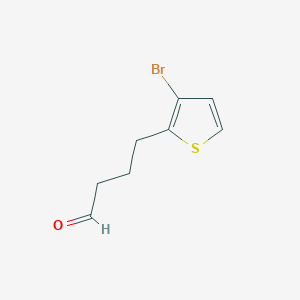
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
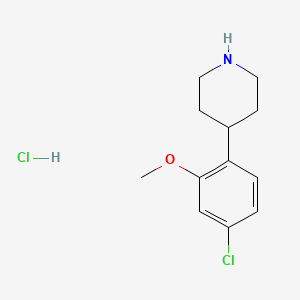
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
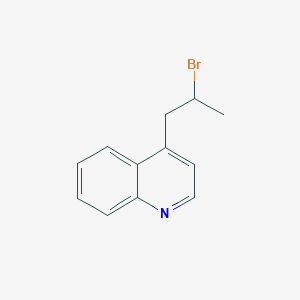

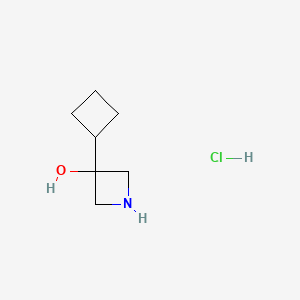

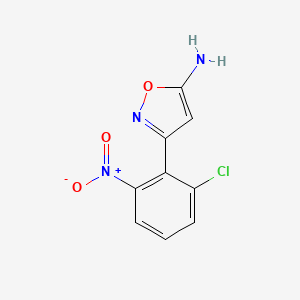
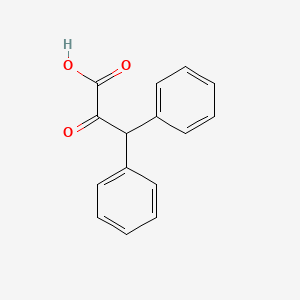
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
